2-Bromobenzene-1,3,5-tricarboxylic acid

Catalog No.
S803440
CAS No.
13520-03-1
M.F
C9H5BrO6
M. Wt
289.04 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromobenzene-1,3,5-tricarboxylic acid

CAS Number

13520-03-1

Product Name

2-Bromobenzene-1,3,5-tricarboxylic acid

IUPAC Name

2-bromobenzene-1,3,5-tricarboxylic acid

Molecular Formula

C9H5BrO6

Molecular Weight

289.04 g/mol

InChI

InChI=1S/C9H5BrO6/c10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h1-2H,(H,11,12)(H,13,14)(H,15,16)

InChI Key

FLDATZLQLJIBDG-UHFFFAOYSA-N

SMILES

C1=C(C=C(C(=C1C(=O)O)Br)C(=O)O)C(=O)O

Canonical SMILES

C1=C(C=C(C(=C1C(=O)O)Br)C(=O)O)C(=O)O

Organic Synthesis:

Due to the presence of a bromine atom and three carboxylic acid groups, 2-Bromobenzene-1,3,5-tricarboxylic acid could be a valuable intermediate in organic synthesis. The carboxylic acid groups can participate in various reactions like esterification, amidation, and decarboxylation to create complex molecules. The bromine atom can be selectively replaced with other functional groups through well-established methods in organic chemistry, further expanding its synthetic utility.

Coordination Chemistry:

The three carboxylic acid groups can act as chelating agents, allowing 2-Bromobenzene-1,3,5-tricarboxylic acid to bind to metal ions. This property makes it a potential candidate for the design of new coordination complexes with specific properties. These complexes could be useful in catalysis, materials science, or even biomedical applications [].

Material Science:

The combination of aromatic and carboxylic acid functionalities in 2-Bromobenzene-1,3,5-tricarboxylic acid suggests potential applications in material science. It could be used as a building block for the development of new polymers or self-assembling molecules. The presence of the bromine atom could also allow for further functionalization of the material [].

Biological Applications:

Although there's limited information on the direct biological activity of 2-Bromobenzene-1,3,5-tricarboxylic acid, its structure might hold promise for further investigation. The carboxylic acid groups could be involved in interactions with biological molecules, and the aromatic ring with the bromine atom could play a role in receptor binding. Further studies are needed to explore its potential as a drug candidate or a tool for biological research [].

2-Bromobenzene-1,3,5-tricarboxylic acid is an organic compound with the molecular formula C9_9H5_5BrO6_6 and a molecular weight of 289.04 g/mol. This compound features a bromine atom substituted at the 2-position of a benzene ring that is also substituted with three carboxylic acid groups located at the 1, 3, and 5 positions. The presence of the bromine atom enhances its reactivity and potential applications in various chemical processes, making it an important compound in synthetic organic chemistry and materials science .

There is no current information available regarding a specific mechanism of action for 2-BTCA in biological systems.

Due to the limited information on 2-BTCA, it's crucial to handle it with caution assuming similar properties to other aromatic carboxylic acids. Potential hazards include:

  • Skin and eye irritation: Carboxylic acids can cause irritation upon contact with skin and eyes [].
  • Dust inhalation hazard: Inhaling dust particles of 2-BTCA might irritate the respiratory tract.
  • Unknown toxicity: The toxicity of 2-BTCA is unknown and should be treated with caution.

  • Substitution Reactions: The bromine atom can be replaced by nucleophiles such as amines or thiols under suitable conditions.
  • Oxidation and Reduction: The carboxylic acid groups can undergo oxidation to form anhydrides or reduction to produce alcohols.

Common reagents used in these reactions include sodium amide or thiourea for substitution, strong oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reductions .

Research into the biological activity of 2-bromobenzene-1,3,5-tricarboxylic acid is ongoing. Preliminary studies suggest that it may possess potential as a biochemical probe and in drug development due to its ability to interact with various molecular targets. The bromine atom and carboxylic acid groups are believed to play significant roles in its reactivity and binding properties .

The synthesis of 2-bromobenzene-1,3,5-tricarboxylic acid can be achieved through several methods:

  • Bromination of Benzene-1,3,5-tricarboxylic Acid: This method involves treating benzene-1,3,5-tricarboxylic acid with bromine or a brominating agent under controlled conditions. This reaction typically requires careful control of temperature and concentration to achieve high yields .
  • Electrophilic Substitution Reactions: Another method includes using concentrated sulfuric acid and N-bromo-succinimide (NBS) to facilitate the bromination process under mild conditions .

Industrial production often employs large-scale bromination techniques optimized for high yield and purity using advanced methodologies such as continuous flow reactors .

2-Bromobenzene-1,3,5-tricarboxylic acid has diverse applications across various fields:

  • Chemistry: Serves as a building block for synthesizing more complex molecules.
  • Materials Science: Used in the development of metal-organic frameworks (MOFs) and other advanced materials.
  • Biology and Medicine: Investigated for its potential use in drug development.
  • Industry: Employed in producing polymers, resins, and other industrial chemicals .

Studies on the interactions of 2-bromobenzene-1,3,5-tricarboxylic acid focus on its reactivity with biological macromolecules and small molecules. The unique structure allows it to engage in specific interactions that could lead to novel therapeutic applications or materials with enhanced properties .

Several compounds share structural similarities with 2-bromobenzene-1,3,5-tricarboxylic acid:

Compound NameStructure DescriptionUnique Features
Benzene-1,3,5-tricarboxylic acidLacks bromine; three carboxylic acids at 1, 3, 5 positionsCommonly used as a precursor for plasticizers
1,2,4-Benzenetricarboxylic acidIsomer with carboxylic acids at different positionsDifferent reactivity profile due to positional isomerism
1,2,3-Benzenetricarboxylic acidAnother isomer with distinct arrangementUnique properties due to different spatial configuration

The uniqueness of 2-bromobenzene-1,3,5-tricarboxylic acid lies in the presence of the bromine atom which imparts distinct chemical properties compared to its non-brominated counterparts. This feature enhances its reactivity and potential applications in various chemical processes .

XLogP3

1.2

Dates

Last modified: 08-15-2023

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